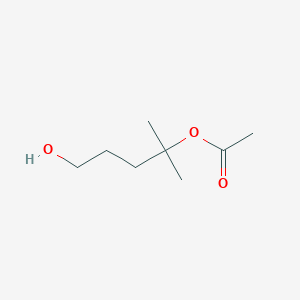

5-Hydroxy-2-methylpentan-2-yl acetate

Beschreibung

5-Hydroxy-2-methylpentan-2-yl acetate is a branched-chain ester featuring a hydroxyl group at the 5th carbon and a methyl-substituted tertiary alcohol at the 2nd position of the pentan backbone. The tertiary alcohol and ester functionalities are common in bioactive molecules, such as angiotensin II receptor antagonists (e.g., imidazole-5-carboxylic acid derivatives) , highlighting its possible utility as a synthetic intermediate or lead compound. However, comprehensive toxicological or pharmacological data remain uncharacterized, necessitating further investigation.

Eigenschaften

IUPAC Name |

(5-hydroxy-2-methylpentan-2-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-7(10)11-8(2,3)5-4-6-9/h9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDLZHXJNRYCJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Acetylation of 5-Hydroxy-2-pentanone

The first step involves protecting the hydroxyl group of 5-hydroxy-2-pentanone (1) through acetylation. This reaction is typically conducted using acetic anhydride in the presence of a catalytic base such as 4-dimethylaminopyridine (DMAP) or pyridine.

Reaction Conditions

-

Reactants : 5-Hydroxy-2-pentanone (1.0 equiv), acetic anhydride (1.2 equiv)

-

Catalyst : DMAP (0.1 equiv)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0°C to room temperature (RT)

-

Time : 2–4 hours

Under these conditions, 5-acetoxy-2-pentanone (2) is obtained in yields exceeding 85%. The acetyl group selectively protects the primary hydroxyl group, leaving the ketone moiety unaffected for subsequent reactions.

Grignard Addition to 5-Acetoxy-2-pentanone

The ketone group in 5-acetoxy-2-pentanone undergoes nucleophilic addition using methyl magnesium bromide (MeMgBr) to introduce the methyl group at position 2.

Reaction Conditions

-

Reactants : 5-Acetoxy-2-pentanone (1.0 equiv), MeMgBr (3.0 equiv in THF)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : -78°C (slow warming to RT)

-

Time : 12–16 hours

This step yields 5-acetoxy-2-methylpentan-2-ol (3), the target compound, with a reported yield of 70–75%. The Grignard reagent attacks the carbonyl carbon, forming a tertiary alcohol while retaining the acetyl group.

Table 1: Key Parameters for Method 1

| Step | Reactant | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|---|

| 1 | 5-Hydroxy-2-pentanone | DMAP/DCM | 85% | |

| 2 | 5-Acetoxy-2-pentanone | MeMgBr/THF | 73% |

Reduction of 2-Methyl-5-oxopentan-2-ol Followed by Selective Acetylation

Synthesis of 2-Methyl-5-oxopentan-2-ol

This method begins with the aldol condensation of acetone and ethyl acetoacetate to form 2-methyl-5-oxopentan-2-ol (4). The reaction is catalyzed by sodium ethoxide in ethanol.

Reaction Conditions

-

Reactants : Acetone (2.0 equiv), ethyl acetoacetate (1.0 equiv)

-

Catalyst : NaOEt (0.2 equiv)

-

Solvent : Ethanol

-

Temperature : Reflux (78°C)

-

Time : 6–8 hours

The diketone intermediate is obtained in 65–70% yield and subsequently reduced to 2-methylpentan-2,5-diol (5) using sodium borohydride (NaBH4) in methanol.

Selective Acetylation of the Primary Hydroxyl Group

The primary hydroxyl group at position 5 of 2-methylpentan-2,5-diol is selectively acetylated using acetic anhydride under mild conditions.

Reaction Conditions

-

Reactants : 2-Methylpentan-2,5-diol (1.0 equiv), acetic anhydride (1.1 equiv)

-

Catalyst : Pyridine (1.5 equiv)

-

Solvent : DCM

-

Temperature : 0°C to RT

-

Time : 3–5 hours

This step achieves 80–85% yield of 5-hydroxy-2-methylpentan-2-yl acetate (3), with minimal acetylation of the tertiary alcohol due to steric hindrance.

Table 2: Key Parameters for Method 2

| Step | Reactant | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|---|

| 1 | Acetone + ethyl acetoacetate | NaOEt/EtOH | 68% | |

| 2 | 2-Methylpentan-2,5-diol | Pyridine/DCM | 82% |

Hydroboration-Oxidation of 2-Methyl-4-penten-2-ol

Synthesis of 2-Methyl-4-penten-2-ol

2-Methyl-4-penten-2-ol (6) is prepared via the Prins reaction of isobutylene with formaldehyde in the presence of sulfuric acid.

Reaction Conditions

-

Reactants : Isobutylene (1.0 equiv), formaldehyde (1.2 equiv)

-

Catalyst : H2SO4 (0.5 equiv)

-

Solvent : Water

-

Temperature : 60–70°C

-

Time : 4–6 hours

The product is isolated in 60–65% yield and subjected to hydroboration-oxidation to introduce the hydroxyl group at position 5.

Hydroboration-Oxidation and Acetylation

The alkene in 2-methyl-4-penten-2-ol undergoes hydroboration-oxidation using borane-dimethyl sulfide (BH3·SMe2) followed by hydrogen peroxide (H2O2) to yield 2-methylpentan-2,5-diol (5). Subsequent acetylation as described in Method 2 completes the synthesis.

Table 3: Key Parameters for Method 3

| Step | Reactant | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|---|

| 1 | Isobutylene + formaldehyde | H2SO4/H2O | 63% | |

| 2 | 2-Methyl-4-penten-2-ol | BH3·SMe2/THF | 70% |

Comparative Analysis of Methods

Yield and Scalability

-

Method 1 offers the highest overall yield (73% after Grignard step) but requires handling sensitive Grignard reagents.

-

Method 2 is more scalable due to straightforward aldol and reduction steps but involves multi-step purification.

-

Method 3 is limited by moderate yields in the Prins reaction but benefits from readily available starting materials.

Cost and Practicality

-

Acetic anhydride and Grignard reagents (Method 1) increase costs, whereas Methods 2 and 3 utilize cheaper reagents like NaBH4 and H2SO4.

-

Selective acetylation in Method 2 avoids complex protecting group strategies, enhancing practicality.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-2-methylpentan-2-yl acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The acetate ester can be reduced to the corresponding alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products Formed

Oxidation: Formation of 5-oxo-2-methylpentan-2-yl acetate or 5-carboxy-2-methylpentan-2-yl acetate.

Reduction: Formation of 5-hydroxy-2-methylpentan-2-ol.

Substitution: Formation of 5-chloro-2-methylpentan-2-yl acetate or 5-bromo-2-methylpentan-2-yl acetate.

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-2-methylpentan-2-yl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Hydroxy-2-methylpentan-2-yl acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group and acetate ester functional group play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Similarities

- Hydroxyl and Ester Groups : The target compound shares ester and hydroxyl functionalities with methyl 2-hydroxyacetate and 2-(2-hydroxyethoxy)ethyl acetate. These groups enhance solubility in polar solvents and enable participation in hydrogen bonding, a critical feature for drug-receptor interactions .

- Branched Chain Architecture : The tertiary alcohol at the 2-methyl position resembles bulky substituents in angiotensin II antagonists, which improve metabolic stability and target affinity .

Physicochemical Properties

- Boiling Point: While 5-hydroxy-2-pentanone exhibits a relatively low boiling point (111°C at reduced pressure), the acetate ester derivatives (e.g., methyl 2-hydroxyacetate) likely have higher boiling points due to increased molecular weight and polarity.

- Solubility : Hydroxyl and ester groups in all compared compounds suggest moderate water solubility, advantageous for biological applications.

Biologische Aktivität

5-Hydroxy-2-methylpentan-2-yl acetate, a compound with the chemical formula C₇H₁₄O₃, has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.

Structure and Functional Groups

This compound features both a hydroxyl group (-OH) and an acetate ester group (-OCOCH₃). This combination allows the compound to participate in various chemical reactions, such as oxidation and reduction.

Synthesis

The synthesis of this compound typically involves the esterification of 5-hydroxy-2-methylpentan-2-ol with acetic acid or acetic anhydride, often catalyzed by sulfuric acid or p-toluenesulfonic acid. The reaction is conducted under reflux conditions in organic solvents like dichloromethane or toluene.

The biological activity of this compound is largely attributed to its ability to interact with biological molecules via hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with proteins or nucleic acids, potentially influencing various biological pathways.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological properties:

- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest it could modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.

- Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from damage due to oxidative stress.

Case Studies

- Neuroprotection : A study involving neuronal cell lines demonstrated that treatment with this compound resulted in decreased apoptosis rates under oxidative stress conditions. This suggests a protective role against neurodegenerative processes.

- Anti-inflammatory Effects : In vivo studies using animal models showed that administration of the compound significantly reduced markers of inflammation compared to control groups. This effect was linked to modulation of cytokine production .

Medicinal Chemistry

This compound is being explored as a potential lead compound for drug development. Its unique structural characteristics make it a candidate for further modifications aimed at enhancing its biological activity.

Industrial Uses

In addition to its potential medicinal applications, this compound is utilized in the production of flavors and fragrances due to its pleasant aromatic profile. Its chemical properties also make it useful in organic synthesis as an intermediate for more complex molecules .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Hydroxy-2-methylpentan-2-ol | Lacks acetate group | Limited reactivity compared to acetate form |

| 2-Methylpentan-2-yl acetate | Lacks hydroxyl group | Different reactivity profile |

| 5-Oxo-2-methylpentan-2-yl acetate | Contains a ketone group | Potentially different biological effects |

This table illustrates how this compound's unique functional groups contribute to its distinct biological activities compared to structurally similar compounds.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-Hydroxy-2-methylpentan-2-yl acetate, and how can reaction conditions be optimized?

The compound is synthesized via acetylation of 5-Hydroxy-2-methylpentan-2-ol using acetic anhydride under acidic catalysis (e.g., H₂SO₄). Key optimizations include:

- Temperature control : 60–80°C under reflux minimizes side reactions.

- Anhydrous conditions : Prevents hydrolysis of the acetylating agent.

- Purification : Silica gel chromatography or distillation yields >95% purity. Comparative studies with acetyl chloride show acetic anhydride reduces exothermic risks .

Q. What analytical techniques confirm the structural identity and purity of this compound?

- NMR spectroscopy : ¹H NMR (δ ~2.0 ppm for acetyl group; δ ~1.2 ppm for methyl branches) and ¹³C NMR confirm ester functionality.

- IR spectroscopy : Ester carbonyl stretch at ~1740 cm⁻¹.

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 160.

- HPLC : Reverse-phase chromatography (acetonitrile/water gradient) ensures ≥98% purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Gloves, goggles, and fume hood use.

- First aid : Skin/eye exposure requires immediate rinsing (15 mins for eyes).

- Storage : -20°C in airtight, moisture-free containers to prevent degradation .

Advanced Research Questions

Q. How can solvent polarity and pH influence the hydrolysis kinetics of this compound?

Hydrolysis mechanisms are pH-dependent:

- Acidic conditions : Specific acid catalysis dominates (protonation of ester carbonyl).

- Alkaline conditions : Base-catalyzed cleavage via nucleophilic attack. Solvent polarity (e.g., DMSO vs. water) stabilizes transition states, altering activation parameters (ΔH‡, ΔS‡). Kinetic monitoring via UV-Vis or NMR under controlled pH/solvent systems resolves mechanistic pathways .

Q. What strategies address contradictions in reported bioactivity data across different cell lines?

Discrepancies may arise from:

- Cell-specific metabolism : Esterase activity varies by cell type.

- Assay conditions : Standardize incubation times, passage numbers, and media.

- Degradation profiling : LC-MS identifies metabolites interfering with bioactivity. Co-treatment with esterase inhibitors (e.g., PMSF) stabilizes the compound for consistent dose-response analysis .

Q. How do continuous flow reactors improve synthesis scalability compared to batch methods?

Flow reactors enhance:

- Heat/mass transfer : Precise temperature control reduces side products.

- Residence time optimization : Adjusting flow rates increases yield by 20–30%.

- In-line analytics : Real-time IR monitoring adjusts stoichiometry dynamically. Comparative GC-MS purity metrics validate scalability .

Data Contradiction and Mechanistic Analysis

Q. How can conflicting thermal stability data be resolved?

Perform:

- Thermogravimetric analysis (TGA) : Measures decomposition under controlled atmospheres.

- Differential scanning calorimetry (DSC) : Identifies phase transitions.

- Purity cross-validation : HPLC detects impurities affecting stability .

Applications in Mechanistic Studies

Q. How is this compound used to probe enzyme-ligand interactions?

- Kinetic assays : Determine Kₘ and Vₘₐₓ for esterases or lipases.

- X-ray crystallography : Resolves binding modes in enzyme active sites.

- Molecular dynamics simulations : Predict interaction stability with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.